molecular formula C24H32O15 B034459 [5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate CAS No. 102254-69-3

[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

Cat. No. B034459
M. Wt: 560.5 g/mol
InChI Key: UGXQOOQUZRUVSS-ZZXKWVIFSA-N
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Description

5''-(4-Hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside, also known as 4-coumaroyl arabinoxylan or paxx, belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. 5''-(4-Hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5''-(4-hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside is primarily located in the cytoplasm. Outside of the human body, 5''-(4-hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside can be found in green vegetables. This makes 5''-(4-hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antiproliferative and Anticancer Activity

One significant area of scientific research on compounds similar to [5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate is in exploring their antiproliferative and anticancer properties. For example, compounds isolated from Daphniphyllum macropodum Miq, which bear structural similarities, have shown promising antiproliferative activity against human non-small cell lung cancer cell lines. These compounds can induce apoptosis in cancer cells through the mitochondrial pathway (Ma et al., 2017).

Antibacterial and Antifungal Properties

Research also indicates potential antibacterial and antifungal applications. Modified Strobilurin derivatives, related to the compound , have been synthesized and shown to exhibit good antimicrobial activity (Sridhara et al., 2011).

Chemical Synthesis and Structural Analysis

In chemical synthesis, studies focus on the properties and reactivity of similar compounds. For instance, research on intramolecular carbocyclization of related compounds offers insights into the formation of complex molecular structures (Gimazetdinov et al., 2017). Such studies are crucial for understanding the synthesis and potential applications of these compounds in various fields.

Anti-Inflammatory and Antioxidant Activities

Compounds structurally similar to the one have been investigated for their anti-inflammatory and antioxidant properties. For example, synthetic dihydrobenzofuran lignans have demonstrated significant antiangiogenic activity, which is essential for controlling inflammation and tumor growth (Apers et al., 2002).

Potential in Diabetes Management

There has been computational research on similar compounds for their role in regulating blood glucose levels, indicating potential applications in diabetes management (Muthusamy & Krishnasamy, 2016).

properties

CAS RN

102254-69-3

Product Name

[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C24H32O15

Molecular Weight

560.5 g/mol

IUPAC Name

[5-[3,5-dihydroxy-2-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C24H32O15/c25-11-4-1-10(2-5-11)3-6-15(27)34-8-13-17(29)19(31)24(38-13)39-21-12(26)7-36-23(20(21)32)37-14-9-35-22(33)18(30)16(14)28/h1-6,12-14,16-26,28-33H,7-9H2/b6-3+

InChI Key

UGXQOOQUZRUVSS-ZZXKWVIFSA-N

Isomeric SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)OC3C(C(C(O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O

SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)OC3C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)OC3C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O

synonyms

4-coumaroyl arabinoxylan
O-(5-O-(4-coumaroyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose
O-(5-O-(trans-4-coumaroyl)-alpha-L-arabinofuranosyl)-(1-3)-O-beta-D-xylopyranosyl-(1-4)-D-xylopyranose
PAXX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Reactant of Route 2
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Reactant of Route 3
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Reactant of Route 4
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Reactant of Route 5
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Reactant of Route 6
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

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